molecular formula C23H24N4O4 B11180254 Ethyl 7-(2,3-dimethoxyphenyl)-2-methyl-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 7-(2,3-dimethoxyphenyl)-2-methyl-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11180254
M. Wt: 420.5 g/mol
InChI Key: ITYWVYOKUXXBAC-UHFFFAOYSA-N
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Description

Ethyl 7-(2,3-dimethoxyphenyl)-2-methyl-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, and is substituted with various functional groups such as ethyl, dimethoxyphenyl, and phenyl groups. The compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-(2,3-dimethoxyphenyl)-2-methyl-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1,3-diketones or 1,3-butanediones under acidic or basic conditions . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the triazolopyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of microwave-assisted synthesis has been reported to enhance reaction rates and yields . Additionally, the reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(2,3-dimethoxyphenyl)-2-methyl-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and dimethoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of ethyl 7-(2,3-dimethoxyphenyl)-2-methyl-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the ERK signaling pathway, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells . The compound may also interact with enzymes such as cyclooxygenase-2 (COX-2), contributing to its anti-inflammatory effects .

Comparison with Similar Compounds

Ethyl 7-(2,3-dimethoxyphenyl)-2-methyl-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other triazolopyrimidine derivatives:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C23H24N4O4

Molecular Weight

420.5 g/mol

IUPAC Name

ethyl 7-(2,3-dimethoxyphenyl)-2-methyl-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C23H24N4O4/c1-5-31-22(28)18-19(15-10-7-6-8-11-15)25-23-24-14(2)26-27(23)20(18)16-12-9-13-17(29-3)21(16)30-4/h6-13,20H,5H2,1-4H3,(H,24,25,26)

InChI Key

ITYWVYOKUXXBAC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=NC(=NN2C1C3=C(C(=CC=C3)OC)OC)C)C4=CC=CC=C4

Origin of Product

United States

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